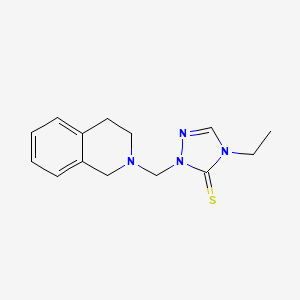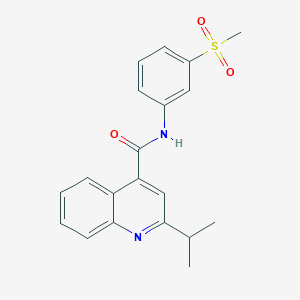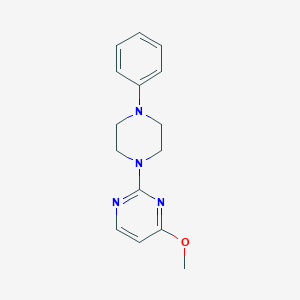
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione, also known as DIET, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for a variety of research applications.
作用机制
The exact mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione is not yet fully understood, but it is believed to act through a number of different pathways. One possible mechanism involves the inhibition of calcium channels, which can lead to a decrease in neurotransmitter release and a reduction in neuronal activity. Another possible mechanism involves the modulation of GABA receptors, which can lead to an increase in inhibitory neurotransmission and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for a variety of research applications. For example, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione has been shown to have potent antioxidant activity, which may make it useful for studying the role of oxidative stress in various disease processes. Additionally, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione has been shown to have anti-inflammatory activity, which may make it useful for studying the role of inflammation in various disease processes.
实验室实验的优点和局限性
One of the major advantages of using 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione in scientific research is its high degree of purity and stability. This makes it a reliable tool for studying the mechanisms of action of various biological processes. Additionally, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione is relatively easy to synthesize and has a low cost, which makes it accessible to a wide range of researchers. However, one limitation of using 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione in lab experiments is that it can be toxic at high concentrations, which may limit its usefulness in certain applications.
未来方向
There are many potential future directions for research involving 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione. One promising area of research involves the use of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione as a tool for studying the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione may be useful for studying the role of oxidative stress and inflammation in various disease processes. Finally, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione may have potential applications in the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione can be achieved through a number of different methods, depending on the desired purity and yield of the final product. One common method involves the reaction of 2-(chloromethyl)-3,4-dihydro-1H-isoquinolinium chloride with ethyl isothiocyanate and sodium azide in the presence of a palladium catalyst. This reaction produces 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione in high yield and with a high degree of purity.
科学研究应用
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione as a tool for studying the mechanisms of action of various biological processes. For example, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione has been used to study the role of calcium channels in neurotransmitter release, as well as the role of GABA receptors in the regulation of neuronal activity.
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-2-17-10-15-18(14(17)19)11-16-8-7-12-5-3-4-6-13(12)9-16/h3-6,10H,2,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIAAZVSSFMJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN(C1=S)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B7462083.png)
![5-Cyclopropyl-5-methyl-3-[[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]methyl]imidazolidine-2,4-dione](/img/structure/B7462085.png)
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7462088.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methanone](/img/structure/B7462091.png)
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7462101.png)
![5-(2-Methylprop-2-enyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7462115.png)
![[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7462120.png)
![2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7462127.png)


![N-[(4-imidazo[1,2-a]pyridin-2-ylphenyl)methyl]-N-methylacetamide](/img/structure/B7462159.png)
![1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7462166.png)
![3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one](/img/structure/B7462174.png)